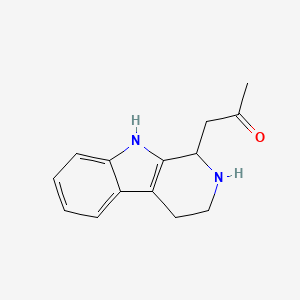
1-(2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indol-1-yl)-2-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}propan-2-one is a complex organic compound belonging to the class of harmala alkaloids. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a pyridoindole core, which is a common motif in many biologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}propan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of an appropriate indole derivative with a suitable aldehyde or ketone under acidic conditions. This reaction forms the pyridoindole core, which is then further functionalized to introduce the propan-2-one moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often using continuous flow reactors to improve yield and reduce reaction times. The use of catalysts and high-throughput screening can also enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
1-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Applications De Recherche Scientifique
1-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}propan-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in modulating biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}propan-2-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound can modulate these targets, leading to changes in cellular function and potentially therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Harmaline: Another harmala alkaloid with similar structural features.
Harmine: Known for its psychoactive properties.
Harmalol: Shares the pyridoindole core structure.
Uniqueness
1-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}propan-2-one is unique due to its specific functional groups and the resulting biological activity. Its propan-2-one moiety distinguishes it from other harmala alkaloids, potentially leading to different pharmacological effects .
Propriétés
Numéro CAS |
69225-88-3 |
|---|---|
Formule moléculaire |
C14H16N2O |
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
1-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)propan-2-one |
InChI |
InChI=1S/C14H16N2O/c1-9(17)8-13-14-11(6-7-15-13)10-4-2-3-5-12(10)16-14/h2-5,13,15-16H,6-8H2,1H3 |
Clé InChI |
GMCSAFFOGUXWON-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1C2=C(CCN1)C3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



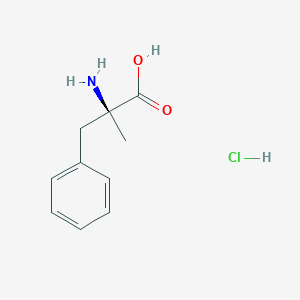
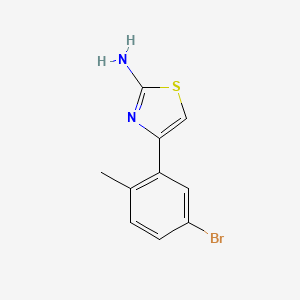

![(1-Oxaspiro[4.6]undecan-2-yl)methanamine](/img/structure/B13543578.png)


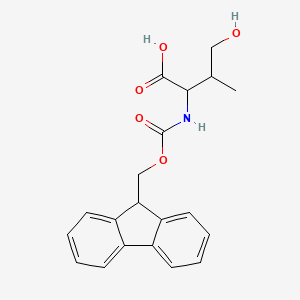
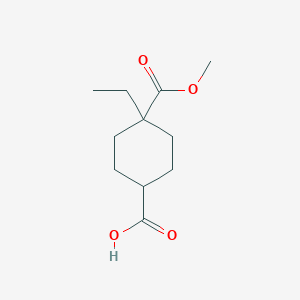
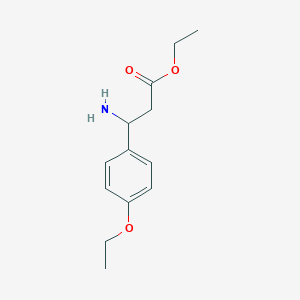

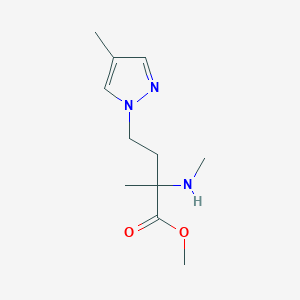
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)aceticacid](/img/structure/B13543631.png)
![rac-[(1R,2S,4S,6R)-6-aminobicyclo[2.2.1]heptan-2-yl]methanolhydrochloride](/img/structure/B13543638.png)
